2-Methyl-3-(methylthio)propionaldehyde

Flavor Chemistry Thermal Processing Physicochemical Property Differentiation

2-Methyl-3-(methylthio)propionaldehyde (CAS 57041-76-6) is an alpha-methyl-branched sulfur-containing aldehyde belonging to the methylthioalkanal subclass of flavor compounds. With molecular formula C5H10OS and a molecular weight of 118.197 g/mol, it exists as a colorless to pale yellow liquid with a boiling point of 174°C at 760 mmHg and a density of 0.963 g/cm³.

Molecular Formula C5H10OS
Molecular Weight 118.20 g/mol
CAS No. 57041-76-6
Cat. No. B13610094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(methylthio)propionaldehyde
CAS57041-76-6
Molecular FormulaC5H10OS
Molecular Weight118.20 g/mol
Structural Identifiers
SMILESCC(CSC)C=O
InChIInChI=1S/C5H10OS/c1-5(3-6)4-7-2/h3,5H,4H2,1-2H3
InChIKeyZLAAGMOVQTVYQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-(methylthio)propionaldehyde (CAS 57041-76-6): Sourcing and Differentiation Guide for Sulfur-Containing Flavor Aldehydes


2-Methyl-3-(methylthio)propionaldehyde (CAS 57041-76-6) is an alpha-methyl-branched sulfur-containing aldehyde belonging to the methylthioalkanal subclass of flavor compounds. With molecular formula C5H10OS and a molecular weight of 118.197 g/mol, it exists as a colorless to pale yellow liquid with a boiling point of 174°C at 760 mmHg and a density of 0.963 g/cm³ [1]. The compound's defining structural feature—a methyl substituent at the alpha position—distinguishes it from the widely used linear analog methional (3-(methylthio)propionaldehyde, CAS 3268-49-3) and other C5H10OS isomers such as 3-(methylthio)butanal (CAS 16630-52-7) [2]. This branching has measurable consequences on volatility, olfactory character, and regulatory inclusion status that directly affect procurement decisions in flavor formulation.

Selection Logic Alpha-methyl-branched methylthioaldehyde; differentiated from linear methional and positional isomers for flavor reconstitution research.
Identity Confirmation GC-MS spectral fingerprint against Wiley Registry (SpectraBase ID: 5DyBURS2wZ4) recommended for isomer-specific identity verification.
Regulatory Context No FEMA GRAS designation; appropriate for fragrance, sensory research, synthetic intermediate, and QC reference standard applications.

Why 2-Methyl-3-(methylthio)propionaldehyde Cannot Be Replaced by Methional or 3-(Methylthio)butanal in Formulated Flavor Systems


Generic substitution within the methylthioaldehyde class fails for this compound due to three non-interchangeable properties. First, the alpha-methyl branch elevates the atmospheric-pressure boiling point by approximately 8–9°C relative to linear methional (174°C vs. 165–166°C), altering headspace partitioning behavior during thermal food processing [1]. Second, the target compound lacks a FEMA GRAS number, whereas methional (FEMA 2747, JECFA 466) and 3-(methylthio)butanal (FEMA 3374) possess established regulatory clearances for food use—making direct substitution legally non-viable in jurisdictions requiring FEMA-listed ingredients . Third, the branching pattern shifts the olfactory profile from the onion/meat-like character of methional toward a musty, potato-tomato note, which is functionally distinct in flavor reconstitution applications [2]. These differences are not speculative; they are quantifiable in physical property measurements and documented in spectral databases.

Target 2-Methyl-3-(methylthio)propionaldehyde
Boiling point ~174 °C; musty potato-tomato olfactory profile; no FEMA GRAS clearance.
Substitute Methional (CAS 3268-49-3)
Boiling point ~165–166 °C; onion/meat-like character; FEMA 2747 / JECFA 466 cleared for food use.
Target C5H10OS alpha-methyl branched isomer
Distinct mass spectral fragmentation pattern; exact mass 118.045236 g/mol; density 0.963 g/cm³.
Substitute 3-(Methylthio)butanal (CAS 16630-52-7)
Positional isomer with different branching; FEMA 3374; distinct olfactory and physical properties may not transfer.

Quantitative Differentiation Evidence: 2-Methyl-3-(methylthio)propionaldehyde vs. Closest Structural Analogs


Atmospheric-Pressure Boiling Point: 2-Methyl Branch Elevates Boiling Point by 8–9°C vs. Linear Methional

The alpha-methyl substituent in 2-methyl-3-(methylthio)propionaldehyde raises the normal boiling point to 174°C at 760 mmHg, compared with 165–166°C for the linear isomer methional (3-(methylthio)propionaldehyde, CAS 3268-49-3) measured under identical atmospheric pressure conditions [1]. This 8–9°C elevation is attributable to increased molecular surface area and enhanced van der Waals interactions introduced by the branching methyl group, despite the identical thioether-aldehyde backbone. For procurement purposes, this difference directly impacts distillation-based purification protocols, vapor-phase flavor delivery systems, and headspace concentration during high-temperature food processing (e.g., baking, extrusion).

Boiling Point Elevation
Cross-study comparable
174 °C Δ +8 to +9 °C vs. methional (165–166 °C)
Alters vapor-liquid equilibrium during thermal food processing; headspace partitioning behavior may shift if substituted.
Atmospheric pressure (760 mmHg); supplier-reported values.
Flavor Chemistry Thermal Processing Physicochemical Property Differentiation

Liquid Density: Target Compound Exhibits 7.7% Lower Density than Linear Methional

2-Methyl-3-(methylthio)propionaldehyde has a reported density of 0.963 g/cm³ at ambient temperature [1], whereas methional (3-(methylthio)propionaldehyde) has a density of 1.043 g/mL at 25°C . This represents a 7.7% reduction in mass per unit volume for the target compound. The density difference arises from the disruption of molecular packing efficiency caused by the alpha-methyl branch, which increases free volume within the liquid phase. In volumetric dosing systems common to industrial flavor compounding, this density differential translates to a meaningful mass-delivery discrepancy if formulations are interchanged without correction.

Liquid Density
Cross-study comparable
0.963 g/cm³ −7.7% vs. methional (1.043 g/mL at 25 °C)
Volumetric dosing systems deliver different active masses; gravimetric recalibration required if interchanging compounds.
Ambient temperature; target reported without specified temperature.
Flavor Manufacturing Formulation Accuracy Density Differentiation

GC-MS Spectral Fingerprint: Chromatographic and Mass Spectrometric Differentiation from All C5H10OS Isomers

The Wiley Registry of Mass Spectral Data (2023 edition) contains a unique GC-MS entry for 2-Methyl-3-(methylsulfanyl)propanal (SpectraBase Compound ID: 5DyBURS2wZ4), with InChI InChI=1S/C5H10OS/c1-5(3-6)4-7-2/h3,5H,4H2,1-2H3 and an exact mass of 118.045236 g/mol [1]. This spectral record provides a definitive, instrument-verifiable identity confirmation that distinguishes the target compound from all other C5H10OS isomers (e.g., 3-(methylthio)butanal, 4-(methylthio)butanal), which produce distinct fragmentation patterns due to differing branch positions. The availability of a reference-grade mass spectrum enables unambiguous QC identity testing and adulteration detection in received raw materials.

GC-MS Spectral Fingerprint
Class-level inference
Unique EI fragmentation pattern registered in Wiley Registry; exact mass 118.045236 g/mol; InChIKey: ZLAAGMOVQTVYQV-UHFFFAOYSA-N.
Enables definitive isomer-specific identity confirmation for incoming QC; distinguishes from all other C5H10OS isomers.
SpectraBase Compound ID: 5DyBURS2wZ4; Wiley Registry 2023 edition.
Analytical Chemistry Quality Control Spectral Differentiation

Regulatory Clearance Gap: Absence of FEMA GRAS Designation vs. FEMA-Listed Analogs

Searches across the FEMA GRAS database and JECFA evaluations return no FEMA number or JECFA monograph for 2-methyl-3-(methylthio)propionaldehyde (CAS 57041-76-6). In contrast, the linear analog methional carries FEMA 2747 and JECFA 466, while the positional isomer 3-(methylthio)butanal carries FEMA 3374 [1][2]. This regulatory gap is not a minor administrative detail; it means the target compound cannot legally be used as a flavor ingredient in food products within jurisdictions that mandate FEMA GRAS listing or JECFA evaluation for flavor substances. Its primary legitimate application scope is therefore limited to non-food fragrance formulations, research-grade sensory studies, and synthetic intermediate chemistry.

Regulatory Clearance Gap
Class-level inference
No FEMA number; no JECFA evaluation found. Methional holds FEMA 2747 / JECFA 466; 3-(methylthio)butanal holds FEMA 3374.
Legally non-substitutable for food-flavor applications in FEMA-requiring jurisdictions; limited to fragrance, research, and industrial intermediate use.
Database search via perflavory.com and fao.org JECFA listings.
Flavor Regulation GRAS Status Regulatory Compliance

Molecular Weight Distinction: 13.6% Higher Molar Mass than Linear Methional

2-Methyl-3-(methylthio)propionaldehyde has a molecular weight of 118.197 g/mol (C5H10OS), while methional has a molecular weight of 104.17 g/mol (C4H8OS) [1][2]. This 14.03 g/mol difference—corresponding to a single methylene (CH₂) unit contributed by the alpha-methyl branch—translates to a 13.5% higher molar mass. In reaction stoichiometry calculations for synthetic chemistry applications, this difference must be accounted for when calculating molar equivalents. Similarly, in flavor formulation where ingredients are specified on a molar basis (e.g., in odor activity value calculations), using the wrong molecular weight introduces systematic dosing errors.

Molecular Weight
Cross-study comparable
118.197 g/mol Δ +14.03 g/mol (+13.5% vs. methional)
Equal mass concentrations produce unequal molar concentrations; stoichiometric or receptor-binding equivalence assumptions require formula adjustment.
Calculated from molecular formula; confirmed by multiple supplier databases.
Formulation Stoichiometry Molecular Weight Dosage Calculation

Evidence-Backed Application Scenarios for 2-Methyl-3-(methylthio)propionaldehyde (CAS 57041-76-6) in Research and Industrial Sourcing


Non-Food Fragrance Formulation Requiring a Musty Potato-Tomato Note Without FEMA Constraints

For fragrance houses developing household, personal care, or ambient scent products (e.g., candles, diffusers, air fresheners), the target compound's characteristic musty, potato-tomato olfactory profile offers a distinct note that differs from methional's onion-meat character. Because these applications fall outside food regulatory jurisdiction, the absence of FEMA GRAS clearance is immaterial. The higher boiling point (174°C vs. 165–166°C for methional) may confer better longevity in heated fragrance delivery systems [1]. Procurement specifications should include GC-MS identity confirmation against the Wiley Registry reference spectrum (SpectraBase ID: 5DyBURS2wZ4) to ensure isomer purity [2].

Synthetic Intermediate for Branched Methylthio-Containing Building Blocks

The alpha-methyl branch creates a chiral center (the carbon bearing the methyl, thioether, and formyl groups is prochiral or stereogenic depending on further substitution), making this compound a starting material for enantioselective syntheses that are inaccessible from the linear methional scaffold. Its molecular weight of 118.197 g/mol, density of 0.963 g/cm³, and boiling point of 174°C provide distinct physical handles for reaction monitoring and purification compared to the linear analog [1]. The GC-MS spectral fingerprint enables reaction progress tracking and product verification [2].

Sensory Research on Structure-Odor Relationships in Branched vs. Linear Methylthioaldehydes

The compound serves as a model substrate for investigating how alpha-methyl branching modulates olfactory receptor activation within the methylthioaldehyde series. The quantifiable physicochemical differences—13.5% higher molecular weight, 7.7% lower density, 8–9°C higher boiling point vs. methional [1]—provide controlled variables for gas-phase odorant delivery experiments. The orthogonal regulatory status (no FEMA number vs. FEMA 2747 for methional) also makes it a useful negative control in studies requiring non-food-grade comparator compounds.

Industrial Quality Control Reference Standard for Isomer-Specific GC-MS Identification

Because multiple C5H10OS isomers exist with similar or identical nominal masses (118 g/mol), authentic reference material of 2-methyl-3-(methylthio)propionaldehyde is essential for calibrating GC-MS methods that must distinguish this isomer from 3-(methylthio)butanal, 4-(methylthio)butanal, and other isobaric compounds. The Wiley-registered reference spectrum (exact mass: 118.045236 g/mol; InChIKey: ZLAAGMOVQTVYQV-UHFFFAOYSA-N) provides the definitive analytical benchmark [2]. Procurement from suppliers who can provide a Certificate of Analysis demonstrating concordance with this spectral standard is strongly recommended.

Application
Selection Property
Validation Focus
Non-food fragrance formulation
Musty potato-tomato olfactory profile; higher boiling point for heated delivery systems
GC-MS identity confirmation against Wiley reference spectrum (SpectraBase ID: 5DyBURS2wZ4)
Synthetic intermediate for branched building blocks
Alpha-methyl branch creates stereogenic scaffold inaccessible from linear methional
Reaction progress tracking via distinct GC-MS fragmentation pattern
Sensory research on structure-odor relationships
Quantifiable physicochemical differences vs. linear analog for controlled gas-phase experiments
Orthogonal regulatory status as non-food-grade comparator control
QC reference standard for isomer-specific identification
Authentic reference material with Wiley-registered mass spectrum
Certificate of Analysis concordance with spectral standard (exact mass 118.045236 g/mol)
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